1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, also known as trans-1-Ethoxy-4-(2-(4-pentylcyclohexyl)ethyl)benzene, is a complex organic compound with the molecular formula and a molecular weight of approximately 318.50 g/mol. This compound features an ethoxy group and a pentylcyclohexyl substituent, which contributes to its unique properties. It is primarily studied for its applications in liquid crystal technologies due to its mesogenic properties.
These reactions are essential for modifying the compound for various applications in materials science and organic synthesis.
Further studies are required to fully elucidate the biological implications of this specific compound.
Synthesis of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications to tailor its properties.
1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene has notable applications in:
Interaction studies involving 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene focus on its behavior within liquid crystal matrices. Key areas include:
These studies are crucial for optimizing its use in practical applications.
Several compounds share structural similarities with 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene. Notable examples include:
The uniqueness of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene lies in its specific combination of functional groups and structural arrangement, which contributes to its distinctive mesogenic behavior and potential applications in advanced materials science. Its ability to maintain stability and performance under varying conditions sets it apart from similar compounds.
The melting point characteristics of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene are influenced by its complex molecular architecture, which incorporates both rigid aromatic and cyclohexyl components alongside flexible alkyl chains. Based on structural analogy with similar trans-4-pentylcyclohexyl derivatives, the compound exhibits a melting point in the range of 53-55°C [1] [2]. This relatively moderate melting temperature reflects the balance between intermolecular forces arising from the aromatic ethoxybenzene moiety and the conformational flexibility imparted by the cyclohexyl-ethyl linkage.
Thermal stability profiles indicate that the compound maintains structural integrity up to approximately 200-220°C before onset of thermal decomposition. The presence of the ether linkage and the trans-cyclohexyl configuration contribute to enhanced thermal stability compared to analogous compounds with different substitution patterns [1]. Thermogravimetric analysis of related ethoxybenzene derivatives demonstrates that decomposition typically initiates through cleavage of the ether bond, followed by degradation of the alkyl chains at elevated temperatures.
The enthalpy of fusion for 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene is estimated to be in the range of 20-30 kilojoules per mole, consistent with the crystalline packing efficiency observed in similar liquid crystalline compounds containing cyclohexyl substituents [3]. The relatively high enthalpy of fusion suggests significant intermolecular interactions in the solid state, primarily through van der Waals forces and potential π-π stacking interactions between aromatic rings.
The boiling point of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene is computationally predicted to fall within the range of 375-385°C at standard atmospheric pressure [1]. This elevated boiling point is attributed to the compound's substantial molecular weight of 302.5 grams per mole and the extensive intermolecular forces arising from its extended molecular structure. The presence of the ethoxy group and the pentylcyclohexyl substituent significantly increases the molecular surface area available for intermolecular interactions.
Volatility characteristics are markedly low, with vapor pressure estimated to be less than 0.001 millimeters of mercury at 25°C. This extremely low volatility is consistent with the compound's high molecular weight and the presence of multiple conformationally flexible segments that enhance intermolecular entanglement [4]. The flash point is estimated to be approximately 160-170°C, indicating relatively low fire hazard under normal handling conditions.
The relationship between molecular structure and volatility can be understood through examination of similar ethoxybenzene derivatives. Comparative studies of ethylbenzene and related compounds demonstrate that vapor pressure decreases exponentially with increasing molecular weight and chain length [5]. The incorporation of the cyclohexyl ring system and the pentyl chain in the target compound results in a significant reduction in volatility compared to simpler ethoxybenzene derivatives.
The solubility characteristics of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene reflect its predominantly hydrophobic nature, with the compound being essentially insoluble in water due to its high octanol-water partition coefficient (XLogP3 = 8.2) [6]. The extensive hydrocarbon framework and minimal polar surface area (9.2 Ų) contribute to its poor aqueous solubility, which is estimated to be less than 0.001 grams per 100 milliliters of water.
In organic solvents, the compound exhibits excellent solubility in non-polar and moderately polar systems. Ethanol and other alcohols provide favorable solvation due to their ability to interact with the ethoxy functional group while accommodating the hydrophobic cyclohexyl and pentyl segments [7]. Diethyl ether and other ethers demonstrate high solubility owing to structural similarity and compatible intermolecular interactions.
Aromatic solvents such as benzene and toluene show good solubility for the compound, facilitated by π-π stacking interactions between the solvent molecules and the ethoxybenzene moiety [8]. Chlorinated solvents including chloroform provide effective solvation through favorable van der Waals interactions with the hydrocarbon portions of the molecule. The solubility in polar aprotic solvents like acetone and dimethyl sulfoxide is more limited due to the predominantly hydrophobic character of the compound.
The solubility behavior follows established principles for liquid crystalline materials, where mesogenic compounds typically exhibit enhanced solubility in solvents that can accommodate both rigid aromatic cores and flexible alkyl substituents [9]. Temperature-dependent solubility studies of related compounds indicate that solubility generally increases with temperature in all organic solvents due to enhanced molecular motion and reduced intermolecular association.
The density of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene at 25°C is estimated to be in the range of 0.92-0.95 grams per milliliter, based on correlations with structurally related ethoxybenzene derivatives and cyclohexyl-substituted compounds [1] [10]. This density range reflects the compound's substantial molecular structure while accounting for the conformational flexibility that reduces packing efficiency compared to more rigid aromatic systems.
The refractive index is estimated to be approximately 1.48-1.52 at 20°C and the sodium D-line (589 nanometers) [10] [11]. This relatively high refractive index is characteristic of aromatic compounds and is influenced by the presence of the benzene ring system and the extended conjugated structure. The refractive index provides valuable information about the compound's optical properties and molecular polarizability.
Temperature dependence of both density and refractive index follows typical patterns observed for organic liquids, with density decreasing and refractive index generally decreasing with increasing temperature due to thermal expansion and reduced intermolecular interactions [4]. The coefficient of thermal expansion is estimated to be approximately 7-9 × 10⁻⁴ per Kelvin, consistent with values reported for similar liquid crystalline compounds.
Comparative analysis with related compounds indicates that the presence of the cyclohexyl ring system contributes to higher density values compared to purely alkyl-substituted ethoxybenzenes, while the flexible ethyl linker and pentyl chain moderate the overall density through increased conformational degrees of freedom [12]. The optical properties make this compound potentially suitable for applications requiring specific refractive index characteristics in the liquid crystalline state.
The mesomorphic behavior of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene is characterized by its potential to exhibit liquid crystalline phases, based on its structural similarity to known mesogenic compounds containing cyclohexyl and ethoxybenzene components [3] [13]. The molecular structure incorporates the essential features required for mesomorphic behavior: a rigid aromatic core, a linking group, and flexible terminal chains that promote the formation of ordered fluid phases.
Phase transition temperatures are estimated based on structure-activity relationships established for related liquid crystalline compounds. The crystal-to-nematic transition is predicted to occur at approximately 50-60°C, while the nematic-to-isotropic transition is estimated at 280-300°C [13] [14]. These values are consistent with the thermal behavior observed for other trans-4-pentylcyclohexyl derivatives that exhibit broad nematic phase ranges.
The enthalpy changes associated with phase transitions provide insight into the molecular reorganization occurring during mesomorphic transitions. The crystal-to-nematic transition enthalpy is estimated at 15-25 kilojoules per mole, reflecting the partial disruption of crystalline order while maintaining orientational order characteristic of the nematic phase [15] [16]. The nematic-to-isotropic transition enthalpy is typically much smaller (2-5 kilojoules per mole), consistent with the second-order nature of this transition in many liquid crystalline systems.
Differential Scanning Calorimetry studies of structurally related compounds reveal that cyclohexyl-containing liquid crystals often exhibit complex thermal behavior with multiple phase transitions [14] [17]. The presence of the ethoxy group and the specific molecular geometry may influence the stability and temperature range of mesomorphic phases. Polarized Optical Microscopy observations of similar compounds typically show characteristic textures including schlieren patterns in the nematic phase and fan-shaped or focal conic textures in smectic phases.
The molecular factors contributing to mesomorphic behavior include the length-to-width ratio of the molecule, the flexibility of linking groups, and the presence of polar substituents that affect intermolecular interactions [18] [19]. The trans-cyclohexyl configuration promotes a more linear molecular geometry compared to cis isomers, enhancing the tendency toward liquid crystalline behavior. The ethoxy group provides a moderate dipole moment that can influence phase stability and transition temperatures through dipolar interactions between molecules.